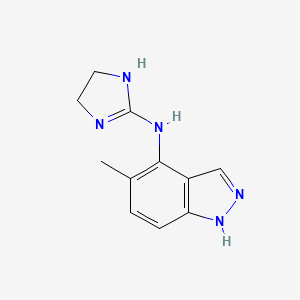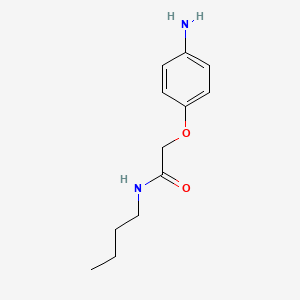
2-(4-Aminophenoxy)-N-butylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminophenoxy)-N-butylacetamide is an organic compound that features an aminophenoxy group attached to a butylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenoxy)-N-butylacetamide typically involves the reaction of 4-aminophenol with butylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with ammonia or an amine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-(4-Aminophenoxy)-N-butylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions can be carried out using reagents like sodium hydroxide or potassium carbonate under reflux conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(4-Aminophenoxy)-N-butylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-Aminophenoxy)-N-butylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
4-(4-Aminophenoxy)-2,6-dimethylaniline: Another aminophenoxy derivative with different substituents.
Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane: A compound with a similar aminophenoxy group but a different core structure.
Uniqueness
2-(4-Aminophenoxy)-N-butylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butylacetamide moiety, in particular, can influence its solubility, reactivity, and interaction with biological targets, setting it apart from other similar compounds.
特性
CAS番号 |
52547-51-0 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC名 |
2-(4-aminophenoxy)-N-butylacetamide |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-8-14-12(15)9-16-11-6-4-10(13)5-7-11/h4-7H,2-3,8-9,13H2,1H3,(H,14,15) |
InChIキー |
QFRJAFLLNKKUQC-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)COC1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


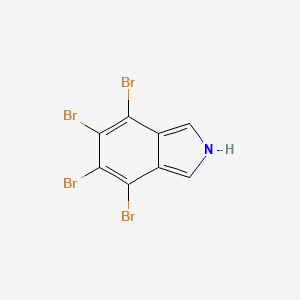
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)



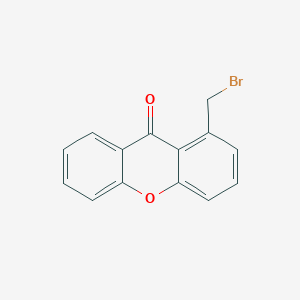

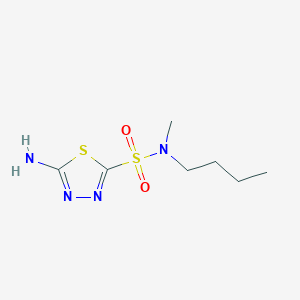
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)

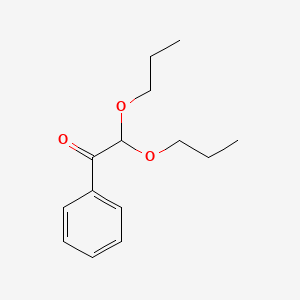
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)

